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molecular formula C7H6ClF3N2 B8536415 5-Chloro-6-trifluoromethyl-benzene-1,2-diamine

5-Chloro-6-trifluoromethyl-benzene-1,2-diamine

Cat. No. B8536415
M. Wt: 210.58 g/mol
InChI Key: AUPHXZAJQVBKMK-UHFFFAOYSA-N
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Patent
US07691886B2

Procedure details

318 mg (3 mmol) BrCN are dissolved in 0.6 ml acetonitrile and treated with 6 ml water. To this solution, 575 mg (2.73 mmol) 5-chloro-6-trifluoromethyl-benzene-1,2-diamine, dissolved in 6 ml methanol, are added dropwise within 30 min. After 2 hrs of stirring at room temperature, the reaction mixture is concentrated and the water solution extracted 2× with ethyl acetate. The combined organic phases where re-extracted 1× with water. The combined water phases where made alkaline (pH=8) with saturated NaHCO3-solution and extracted 2× with ethyl acetate. The combined organic phases where dried, filtered and evaporated.
Name
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
575 mg
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]#[N:3].O.[Cl:5][C:6]1[C:11]([C:12]([F:15])([F:14])[F:13])=[C:10](N)[C:9]([NH2:17])=[CH:8][CH:7]=1.C(#[N:20])C>CO>[Cl:5][C:6]1[C:11]([C:12]([F:15])([F:14])[F:13])=[CH:10][C:9]2[NH:17][C:2]([NH2:3])=[N:20][C:8]=2[CH:7]=1

Inputs

Step One
Name
Quantity
318 mg
Type
reactant
Smiles
BrC#N
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
575 mg
Type
reactant
Smiles
ClC1=CC=C(C(=C1C(F)(F)F)N)N
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 2 hrs of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise within 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
the water solution extracted 2× with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases where re-extracted 1× with water
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic phases where dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC2=C(NC(=N2)N)C=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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